1,3-Octadecanediol, 2-nitro-, (2S,3S)-

Catalog No.
S16030184
CAS No.
172277-38-2
M.F
C18H37NO4
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Octadecanediol, 2-nitro-, (2S,3S)-

CAS Number

172277-38-2

Product Name

1,3-Octadecanediol, 2-nitro-, (2S,3S)-

IUPAC Name

(2S,3S)-2-nitrooctadecane-1,3-diol

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(16-20)19(22)23/h17-18,20-21H,2-16H2,1H3/t17-,18-/m0/s1

InChI Key

PTMWUWNHPGIMLJ-ROUUACIJSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)[N+](=O)[O-])O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)[N+](=O)[O-])O

1,3-Octadecanediol, 2-nitro-, (2S,3S)- is a chemical compound with the molecular formula C18H37NO4C_{18}H_{37}NO_4 and a molecular weight of approximately 331.497 g/mol. This compound is characterized by its long hydrocarbon chain, which is typical of fatty alcohols, combined with a nitro group and two hydroxyl groups positioned on the first and third carbon atoms of the chain. The stereochemistry of this compound is defined as (2S,3S), indicating specific spatial arrangements of its atoms that can influence its chemical behavior and biological activity .

Due to the presence of functional groups. Key reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, potentially altering the compound's biological activity.
  • Esterification: The hydroxyl groups can react with acids to form esters, which may enhance solubility or modify physical properties for specific applications.
  • Oxidation: The alcohol groups can be oxidized to form carbonyl compounds, which could further react in various synthetic pathways.

These reactions make it a versatile compound in organic synthesis and materials science.

Research indicates that 1,3-Octadecanediol, 2-nitro-, (2S,3S)- exhibits several biological activities:

  • Antimicrobial Properties: Compounds with similar structures often show effectiveness against various bacteria and fungi, suggesting potential applications in pharmaceuticals or as preservatives.
  • Cell Signaling: The compound may influence cellular processes through interactions with specific receptors or enzymes due to its structural characteristics.
  • Potential Therapeutic Uses: As a fatty alcohol derivative, it may have implications in skin care formulations for its emollient properties, enhancing skin hydration and barrier function.

The synthesis of 1,3-Octadecanediol, 2-nitro-, (2S,3S)- typically involves:

  • Starting Materials: Octadecanediol is used as a precursor.
  • Nitration Reaction: The introduction of the nitro group can be achieved through nitration using reagents such as nitric acid under controlled conditions to ensure selectivity at the desired position on the molecule.
  • Purification: Post-synthesis purification methods like recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials .

1,3-Octadecanediol, 2-nitro-, (2S,3S)- has several applications across various fields:

  • Cosmetics: Utilized for its moisturizing properties in creams and lotions.
  • Pharmaceuticals: Potential use as an active ingredient in topical formulations due to its biological activity.
  • Industrial Uses: May serve as an intermediate in the synthesis of more complex organic molecules or as a plasticizer.

Interaction studies involving 1,3-Octadecanediol, 2-nitro-, (2S,3S)- focus on its effects on biological systems:

  • Cell Culture Studies: Investigating how this compound influences cell growth or apoptosis when combined with other therapeutic agents.
  • Synergistic Effects: Research suggests that it may enhance the efficacy of certain drugs when used in combination therapies.

These studies are crucial for understanding its potential therapeutic roles and optimizing formulations for specific applications.

Several compounds share structural similarities with 1,3-Octadecanediol, 2-nitro-, (2S,3S)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-OctadecanediolC18H38O2Lacks nitro group; primarily used as an emollient.
D-threo-DihydrosphingosineC18H39NOContains two stereocenters; involved in sphingolipid metabolism.
(2R,3R)-2-aminooctadecane-1,3-diolC18H39NO2Amino group present; used as a chiral building block.
(2R,3S)-2-aminooctadecane-1,3-diolC18H39NO2Different stereochemistry; distinct biological activities.

Uniqueness

The uniqueness of 1,3-Octadecanediol, 2-nitro-, (2S,3S)- lies in its specific combination of functional groups and stereochemistry. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds. Its potential applications in both cosmetic and pharmaceutical fields further underscore its significance within this class of compounds .

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

331.27225866 g/mol

Monoisotopic Mass

331.27225866 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-15

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